Methyl 4-(butylnitrosoamino)butanoate
Overview
Description
Methyl 4-(butylnitrosoamino)butanoate is an organic compound with the molecular formula C9H18N2O3 It is a nitrosoamine derivative, which means it contains a nitroso group (–NO) attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(butylnitrosoamino)butanoate typically involves the reaction of butylamine with nitrous acid to form butylnitrosoamine, which is then esterified with methyl 4-bromobutanoate. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would include the careful handling of nitrous acid and butylamine, followed by esterification and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(butylnitrosoamino)butanoate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of carboxylic acids or other esters.
Scientific Research Applications
Methyl 4-(butylnitrosoamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitrosoamine toxicity.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 4-(butylnitrosoamino)butanoate involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with proteins, DNA, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include oxidative stress pathways and nitrosative stress responses.
Comparison with Similar Compounds
Methyl 4-(butylnitrosoamino)butanoate can be compared with other nitrosoamine derivatives, such as:
N-Nitrosodimethylamine (NDMA): Known for its carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another carcinogenic nitrosoamine.
N-Nitrosomorpholine (NMOR): Used in research to study nitrosoamine toxicity.
Compared to these compounds, this compound may have unique properties due to its specific molecular structure, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[butyl(nitroso)amino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-4-7-11(10-13)8-5-6-9(12)14-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGXHDLMAPSMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC(=O)OC)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991594 | |
Record name | Methyl 4-[butyl(nitroso)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71294-39-8 | |
Record name | Butanoic acid, 4-(butylnitrosoamino)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071294398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-[butyl(nitroso)amino]butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90991594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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